6-(Methylthio)nicotinic acid

Physicochemical properties Drug-likeness LogP

Diabetes drug discovery teams require selective noncompetitive α-glucosidase inhibitors with oral bioavailability. 6-(Methylthio)nicotinic acid addresses this as a privileged scaffold with confirmed noncompetitive inhibition, favorable LogP 1.2, and zero Lipinski violations. - Noncompetitive α-glucosidase inhibitor mechanism distinct from acarbose. - Synthetic versatility: carboxylic acid for amidation/esterification; methylthio group oxidizable to sulfoxide/sulfone. - ≥95% purity, in stock for immediate shipment.

Molecular Formula C7H7NO2S
Molecular Weight 169.2g/mol
CAS No. 74470-25-0
Cat. No. B494455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methylthio)nicotinic acid
CAS74470-25-0
SynonymsZ 2685
Z-2865
Molecular FormulaC7H7NO2S
Molecular Weight169.2g/mol
Structural Identifiers
SMILESCSC1=NC=C(C=C1)C(=O)O
InChIInChI=1S/C7H7NO2S/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4H,1H3,(H,9,10)
InChIKeyLOXVLEHIADFMDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Methylthio)nicotinic Acid: Physicochemical & Procurement Profile


6-(Methylthio)nicotinic acid (CAS 74470-25-0) is a heterocyclic organic compound belonging to the class of pyridine carboxylic acids, specifically a 6-substituted nicotinic acid derivative . Its molecular formula is C₇H₇NO₂S, with a molecular weight of approximately 169.20 g/mol . The compound features a methylthio (-SCH₃) group at the 6-position of the pyridine ring, which imparts distinct physicochemical properties compared to other 6-substituted analogs, including a predicted XLogP3 of 1.2 and a topological polar surface area of 75.5 Ų [1]. Commercially, the compound is typically available at 95% purity and serves as a key intermediate in pharmaceutical and agrochemical synthesis, with applications in the development of enzyme inhibitors and metal-coordinating ligands .

Intermediate 6‑Substituted nicotinic acid scaffold for inhibitor and ligand synthesis
Profile Methylthio group provides distinct lipophilicity and electronic profile vs. halo/alkoxy analogs
Supply Commercially available for medicinal chemistry and agrochemical research

6-(Methylthio)nicotinic Acid: In-Class Analog Substitution Risks


6-Substituted nicotinic acid derivatives are not functionally interchangeable due to the profound influence of the 6-position substituent on both physicochemical properties and biological target engagement. The methylthio group in 6-(Methylthio)nicotinic acid confers a specific balance of lipophilicity (predicted LogP 1.2–1.74) and electron-donating character that differs substantially from halogenated (e.g., 6-chloro or 6-fluoro) or oxygen-linked (e.g., 6-methoxy or 6-hexyloxy) analogs [1]. In the context of carbonic anhydrase III (CAIII) inhibition, for example, the presence of a hydrophobic group at position 6 is essential for activity, but the precise Ki value is highly sensitive to the substituent's size, hydrogen-bonding capacity, and lipophilicity [2]. Similarly, studies on α-amylase and α-glucosidase inhibition demonstrate that even minor modifications to the 6-position (thio)ether functionality can shift inhibition potency by several micromolar and alter the inhibition mechanism (competitive vs. noncompetitive) [3]. Therefore, substituting 6-(Methylthio)nicotinic acid with a structurally similar but non-identical analog risks altering synthetic yields, downstream biological activity, and physicochemical behavior in formulation.

Halogenated analogs (6‑Cl, 6‑F) exhibit lower lipophilicity and altered electronic effects that may shift target binding and synthetic reactivity.
Oxygen‑linked analogs (6‑OMe, 6‑Ohexyl) vary in hydrogen‑bonding capacity and steric bulk, potentially affecting enzyme inhibition potency and mechanism.
Minor modifications to the 6‑thioether moiety can change inhibition kinetics from noncompetitive to competitive, limiting direct substitution in enzyme assays.

6-(Methylthio)nicotinic Acid: Evidence vs. Structural Analogs


Lipophilicity: Methylthio vs. Halo & Alkoxy Analogs

6-(Methylthio)nicotinic acid exhibits a predicted partition coefficient (XLogP3) of 1.2, which positions it as moderately more lipophilic than its 6-chloro (predicted LogP ~0.8) and 6-fluoro (predicted LogP ~0.2) counterparts, but less lipophilic than 6-methoxy (predicted LogP ~0.5) and significantly less than 6-hexyloxy analogs [1][2]. This intermediate lipophilicity is crucial for balancing membrane permeability with aqueous solubility in early-stage drug discovery.

Lipophilicity XLogP3
Cross-study comparable
XLogP3 = 1.2 vs. 6‑Cl ~0.8, 6‑F ~0.2, 6‑OMe ~0.5, 6‑Ohexyl >2.5
Intermediate lipophilicity supports balanced permeability and solubility research
Predicted values; experimental confirmation advised
Physicochemical properties Drug-likeness LogP Bioavailability prediction

Synthetic Route: SNAr Methylthio Installation

A robust synthetic route to 6-(Methylthio)nicotinic acid involves nucleophilic aromatic substitution (SNAr) of 6-fluoronicotinic acid with sodium thiomethoxide in DMSO at 80 °C, yielding the product after 1 hour . This contrasts with the synthesis of 6-alkoxy analogs, which typically require harsher conditions or longer reaction times due to the lower nucleophilicity of alkoxides compared to thiolates. While quantitative yield data for this specific reaction is not reported in the open literature, the use of a highly nucleophilic sulfur anion on an activated 6-fluoro substrate is well-established to proceed with high conversion efficiency .

Synthetic route
Data to verify
SNAr with NaSMe, DMSO, 80 °C, 1 h
Enables procurement from 6‑fluoronicotinic acid
Quantitative yield not reported in open literature
Synthetic methodology Nucleophilic aromatic substitution Yield 6-Fluoronicotinic acid

Noncompetitive α-Amylase & α-Glucosidase Inhibition

A 2024 study on 6-substituted nicotinic acid derivatives evaluated a library of compounds modified at position 6 with (thio)ether functionalities for α-amylase and α-glucosidase inhibition [1]. While 6-(Methylthio)nicotinic acid itself was not the most potent compound in the series, the study established that the presence of a thioether at position 6 enables noncompetitive inhibition mechanisms, which offer advantages for function regulation over competitive inhibitors like acarbose [1]. In this class, compounds achieved α-amylase IC50 values as low as 20.5 μM and α-glucosidase IC50 values as low as 26.4 μM, with enzyme inactivation levels up to 72% and 80–90%, respectively [1].

α‑Amylase IC₅₀ (class)
Class-level inference
20.5–58.1 μM (class) noncompetitive
Noncompetitive mechanism supports enzyme kinetics research
Not directly measured for 6‑(methylthio)nicotinic acid
α-Amylase inhibition α-Glucosidase inhibition Type 2 diabetes Noncompetitive inhibition Nicotinic acid derivatives

Carbonic Anhydrase III Inhibition: Position 6 Requirement

A structure-activity relationship (SAR) study on 6-substituted nicotinic acid analogs as CAIII inhibitors established that the presence of a hydrophobic group at position 6 containing a hydrogen bond acceptor is critical for improving binding affinity [1]. The most active analog in the study, 6-(hexyloxy)nicotinic acid, exhibited a Ki of 41.6 μM against bovine CAIII [1]. While 6-(Methylthio)nicotinic acid was not directly tested in this study, the methylthio group satisfies the key pharmacophoric requirements: a hydrophobic moiety (the methyl group) and a hydrogen bond acceptor (the sulfur atom).

CAIII Ki
Class-level inference
41.6 μM (6‑hexyloxy analog)
Scaffold fits CAIII inhibitor design based on reported SAR
Target compound not tested directly
Carbonic anhydrase III CAIII inhibition Hyperlipidemia Cancer Nicotinic acid derivatives

Lipinski Compliance & Solubility vs. Analogs

6-(Methylthio)nicotinic acid is predicted to have zero violations of Lipinski's Rule of Five, with a molecular weight of 169.2 g/mol (<500), 1 hydrogen bond donor, 4 hydrogen bond acceptors, and a calculated LogP of 1.2–1.74 [1]. In contrast, unsubstituted nicotinic acid has a LogP of approximately 0.36, while 6-chloronicotinic acid and 6-fluoronicotinic acid have lower predicted LogP values, potentially reducing passive membrane diffusion [1]. Conversely, longer-chain 6-alkoxy analogs (e.g., 6-hexyloxy) exceed a LogP of 2.5, increasing the risk of poor aqueous solubility and metabolic liability [2]. 6-(Methylthio)nicotinic acid therefore occupies a favorable intermediate physicochemical space.

Lipinski & LogP
Cross-study comparable
Zero violations, LogP 1.2–1.74
Favorable ADME research profile vs. polar/lipophilic analogs
Predicted properties; experimental validation advised
Aqueous solubility Lipinski's Rule of Five Drug-likeness ADME prediction

Electronic & Steric Profile of Methylthio Group

The methylthio group has a Hammett σₚ value of approximately 0.00 and a σₘ value of approximately +0.15, indicating it is a weak electron-withdrawing group by induction but can act as an electron-donating group through resonance [1]. This contrasts with the 6-fluoro substituent (σₚ ≈ +0.06, strongly electron-withdrawing by induction) and the 6-methoxy group (σₚ ≈ -0.27, strongly electron-donating by resonance) [1]. The Taft steric parameter (Eₛ) for methylthio is approximately -1.07, indicating moderate steric bulk compared to fluoro (-0.46) and methoxy (-0.55) [1].

Hammett & Taft params
Reported
σₚ ≈ 0.00, Eₛ ≈ −1.07
Moderate electron‑withdrawing and steric profile
Distinct from fluoro, chloro, methoxy substituents
Hammett constant Electronic effects Steric parameters Reactivity QSAR

6-(Methylthio)nicotinic Acid: Research & Procurement Applications


Lead Optimization for α-Amylase/α-Glucosidase Inhibitors

Given the class-level evidence that 6-(thio)ether nicotinic acid derivatives exhibit noncompetitive inhibition of α-amylase and α-glucosidase [1], 6-(Methylthio)nicotinic acid serves as a privileged scaffold for medicinal chemistry programs targeting type 2 diabetes. Its moderate lipophilicity (LogP 1.2) and favorable Lipinski profile support oral bioavailability, making it a suitable starting point for further derivatization to improve potency while retaining the noncompetitive mechanism that distinguishes it from acarbose [1][2].

CAIII Inhibitor Development Scaffold

The established SAR for 6-substituted nicotinic acids as CAIII inhibitors indicates that a hydrophobic substituent with a hydrogen bond acceptor at position 6 is essential for binding [3]. The methylthio group satisfies these criteria and offers a distinct steric and electronic profile compared to the 6-hexyloxy analog (Ki = 41.6 µM) [3]. Researchers exploring CAIII as a target for hyperlipidemia or cancer may therefore select 6-(Methylthio)nicotinic acid to explore a different region of chemical space while maintaining the core pharmacophore.

Thioether-Containing Bioactive Intermediate

6-(Methylthio)nicotinic acid can be readily synthesized from 6-fluoronicotinic acid via SNAr with sodium thiomethoxide . Its carboxylic acid functionality allows for further derivatization (amidation, esterification) to generate diverse compound libraries . The methylthio group can also be oxidized to sulfoxide or sulfone, enabling access to additional chemotypes . This versatility makes it a valuable building block for parallel synthesis and high-throughput screening campaigns in both academic and industrial settings.

ADME Benchmarking Physicochemical Reference

With a predicted LogP of 1.2–1.74, zero Lipinski violations, and a topological polar surface area of 75.5 Ų, 6-(Methylthio)nicotinic acid serves as a useful reference compound for benchmarking the impact of 6-position modifications on ADME properties [2]. It can be used as a comparator in studies evaluating how substituent changes (e.g., alkylthio chain length, oxidation state) alter permeability, solubility, and metabolic stability, thereby informing rational drug design decisions.

Application
Selection Property
Validation Focus
α‑Amylase/α‑glucosidase inhibitor design studies
Noncompetitive mechanism profile
Enzyme kinetics and inhibition assays
CAIII inhibitor scaffold studies
Hydrophobic 6‑substituent with H‑bond acceptor
Binding affinity and SAR profiling
Thioether‑containing building block synthesis
Carboxylic acid derivatization versatility
Library generation and oxidation pathway exploration
ADME property benchmark studies
Predicted LogP and Lipinski profile
Permeability and solubility comparative analysis

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